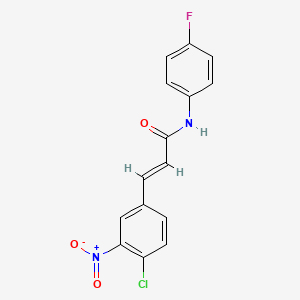

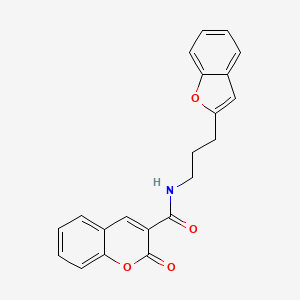

![molecular formula C17H11FN6O3 B3018858 3-(3-氟苯基)-6-[(3-硝基苯基)甲基]三唑并[4,5-d]嘧啶-7-酮 CAS No. 893936-85-1](/img/structure/B3018858.png)

3-(3-氟苯基)-6-[(3-硝基苯基)甲基]三唑并[4,5-d]嘧啶-7-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazolopyrimidines typically involves a multi-step process. One method includes a solution-phase parallel synthetic method, which utilizes an aza-Wittig reaction followed by a reaction with various amines and alcohols in the presence of a catalytic amount of sodium alkoxide . Another approach involves a tandem aza-Wittig and annulation reactions with iminophosphoranes, aryl isocyanate, and substituted 2-phenoxyacetohydrazide . These methods provide a versatile platform for the introduction of various substituents into the triazolopyrimidine core, which is crucial for the optimization of biological activity.

Molecular Structure Analysis

The molecular structure of triazolopyrimidines is characterized by a fused triazole and pyrimidine ring system. Substituents on the phenyl ring, such as fluoro atoms and various linkages like oxygen or alkylamino groups, play a significant role in the biological activity of these compounds. For instance, fluoro atoms at positions ortho to the triazolopyrimidine core are necessary for optimal anticancer activity . The core structure also allows for the attachment of various functional groups, enabling the creation of a diverse array of derivatives with potential biological applications .

Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions, which are essential for their functionalization and biological activity. The aza-Wittig reaction is a key step in the synthesis of these compounds, allowing for the construction of the triazolopyrimidine core . Additionally, the presence of substituents such as fluorophenyl or nitrophenyl groups can influence the reactivity and interaction of these molecules with biological targets, such as tubulin or phosphatidylinositol 3-kinase (PI3K) .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines, such as solubility, stability, and fluorescence, are influenced by their molecular structure. The introduction of electron-donating or electron-withdrawing groups can affect these properties, which in turn can impact their biological activity and utility as probes or sensors. For example, triazolopyrimidine derivatives have been studied as luminescent fluorophores for the detection of nitroaromatic explosives, where their fluorescence properties are sensitive to the presence of these compounds .

科学研究应用

抗菌和抗微生物活性

一些研究已经证明了三唑并嘧啶衍生物的抗菌和抗微生物功效。例如,某些嘧啶衍生物的合成和表征显示出对各种微生物菌株(包括革兰氏阳性菌和革兰氏阴性菌)有希望的抗菌活性 (Lahmidi 等,2019),(Farghaly 和 Hassaneen,2013)。另一项研究通过合成和测试各种三唑并嘧啶衍生物的抗菌活性,证实了这些发现,突出了它们作为抗菌剂的潜力 (Prakash 等,2007)。

抗癌剂

已经通过三唑并嘧啶独特的微管蛋白抑制机制探索了它们的抗癌潜力。一类三唑并嘧啶被证明可以在各种模型中抑制肿瘤生长,表明了癌症治疗的一个有希望的途径 (Zhang 等,2007)。另一项研究集中于合成吡啶并[2,3-d][1,2,4]三唑并[4,3-a]嘧啶-5-酮,表明它们作为抗菌剂的潜力,并突出了它们对多种生物的最小抑菌浓度,强化了它们在治疗传染病中的应用概念 (Shawali 等,2006)。

神经退行性和神经精神疾病

发现某些三唑并嘧啶衍生物是磷酸二酯酶 1 (PDE1) 的有效且选择性抑制剂,为治疗与神经退行性和神经精神疾病相关的认知障碍开辟了新途径。通过系统优化确定的临床候选药物显示出优异的选择性和体内功效,表明其在治疗认知缺陷和其他中枢神经系统疾病中的潜在应用 (Li 等,2016)。

抗病毒应用

对唑并[1,5-a]嘧啶衍生物的研究发现了它们的抗病毒特性,研究表明在极低浓度下抑制病毒繁殖。这为基于三唑并嘧啶结构的抗病毒药物的开发提出了一个有希望的方向 (Pilicheva 等,2004)。

属性

IUPAC Name |

3-(3-fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN6O3/c18-12-4-2-5-13(8-12)23-16-15(20-21-23)17(25)22(10-19-16)9-11-3-1-6-14(7-11)24(26)27/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHBVBBGUPOTLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

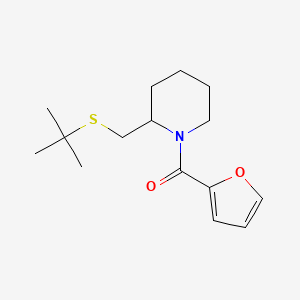

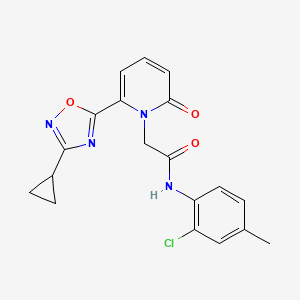

![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3018776.png)

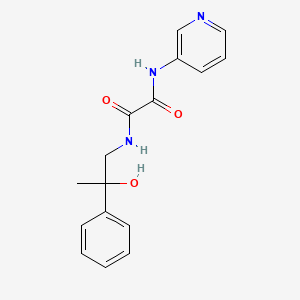

![4-[[(6-bromo-4-phenylquinazolin-2-yl)amino]carbamoyl]-N,N-dipropylbenzenesulfonamide](/img/structure/B3018781.png)

![5-[(3,4-dichlorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3018782.png)

![2-[[4-benzyl-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B3018786.png)

![[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B3018787.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-fluorophenyl)acetate](/img/structure/B3018791.png)

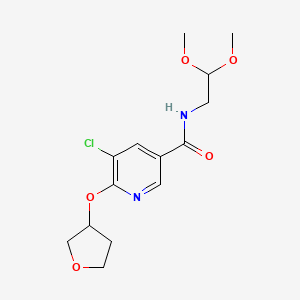

![Ethyl 3-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3018796.png)